molecular formula C12H14N2OS B13978476 (2-Methoxy-4-(4-methylthiazol-5-yl)phenyl)methanamine

(2-Methoxy-4-(4-methylthiazol-5-yl)phenyl)methanamine

Cat. No.: B13978476
M. Wt: 234.32 g/mol
InChI Key: RGVOQILABJSSMO-UHFFFAOYSA-N
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Description

(2-Methoxy-4-(4-methylthiazol-5-yl)phenyl)methanamine is an organic compound with the molecular formula C11H12N2S. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of the methoxy group and the thiazole ring makes this compound interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxy-4-(4-methylthiazol-5-yl)phenyl)methanamine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, followed by reduction.

    Methoxy Group Introduction: The methoxy group can be introduced through methylation of the hydroxyl group using methyl iodide in the presence of a base.

    Final Assembly: The final compound is assembled through a series of coupling reactions, typically using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the thiazole ring, potentially leading to the formation of dihydrothiazole derivatives.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Formation of methoxybenzaldehyde or methoxybenzoic acid.

    Reduction: Formation of dihydrothiazole derivatives.

    Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

(2-Methoxy-4-(4-methylthiazol-5-yl)phenyl)methanamine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of (2-Methoxy-4-(4-methylthiazol-5-yl)phenyl)methanamine involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions.

    Pathways Involved: It may modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    (4-(4-Methylthiazol-5-yl)phenyl)methanamine: Similar structure but lacks the methoxy group.

    (4-Methylthiazol-2-yl)methanamine: Similar thiazole ring but different substitution pattern.

Uniqueness

The presence of the methoxy group in (2-Methoxy-4-(4-methylthiazol-5-yl)phenyl)methanamine enhances its solubility and may contribute to its unique biological activities compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[2-methoxy-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c1-8-12(16-7-14-8)9-3-4-10(6-13)11(5-9)15-2/h3-5,7H,6,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGVOQILABJSSMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC(=C(C=C2)CN)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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